TRC051384

Description

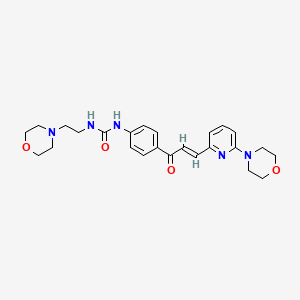

Structure

3D Structure

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTSPANZQDCPLB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRC051384: An In-Depth Technical Guide on its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 is a novel small molecule compound that has demonstrated significant neuroprotective properties in preclinical studies. Its primary mechanism of action revolves around the potent induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. This technical guide provides a comprehensive overview of the core mechanism of action of TRC051384 in neurons, detailing the signaling pathways involved, presenting quantitative data from key experiments, and outlining the methodologies for cited experiments.

Core Mechanism of Action

TRC051384 exerts its neuroprotective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.

Activation of HSF1 and Induction of HSP70

Under cellular stress conditions, such as those encountered during ischemic events or neurotrauma, HSF1 is activated. TRC051384 acts as a potent activator of HSF1. Once activated, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, most notably the gene encoding HSP70. This binding event initiates the transcription and subsequent translation of HSP70, leading to a significant increase in its intracellular levels. This induction of HSP70 forms the cornerstone of the neuroprotective effects of TRC051384.

Neuroprotective Functions of HSP70

The elevated levels of HSP70 in neurons confer protection through several mechanisms:

-

Chaperone Activity: HSP70 is a molecular chaperone that aids in the proper folding of nascent polypeptides and the refolding of misfolded or denatured proteins that can accumulate during cellular stress. This helps to maintain protein homeostasis and prevent the formation of toxic protein aggregates.

-

Anti-inflammatory Activity: TRC051384-induced HSP70 has been shown to possess anti-inflammatory properties, which are crucial in the context of neuroinflammation that often accompanies neuronal injury.[1][2]

-

Inhibition of Cell Death Pathways: A critical aspect of HSP70-mediated neuroprotection is its ability to inhibit both apoptotic and necroptotic cell death pathways.

Inhibition of Neuronal Apoptosis

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in various neurological disorders. HSP70, induced by TRC051384, intervenes in the mitochondrial pathway of apoptosis.

HSP70 has been demonstrated to suppress the mitochondrial apoptotic pathway by downregulating the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while simultaneously upregulating the anti-apoptotic protein Bcl-2.[2] Furthermore, HSP70 can inhibit mitochondrial fission by decreasing the levels of dynamin-related protein 1 (DRP1), mitochondrial fission 1 protein (Fis1), and mitochondrial fission factor (MFF), and increasing the expression of mitochondrial fusion proteins mitofusin-1 (Mfn1), mitofusin-2 (Mfn2), and optic atrophy 1 (OPA1).[2] There is also evidence suggesting a role for Sirtuin 3 (SIRT3) in the HSP70-mediated suppression of the mitochondrial apoptotic pathway.[2]

Inhibition of Neuronal Necroptosis

Necroptosis is a form of programmed necrosis that is implicated in neuronal death following traumatic brain injury. TRC051384, through the induction of HSP70, has been shown to attenuate neuronal necroptosis.

The mechanism involves the inhibition of the HSP90α-RIPK3 pathway. HSP70 activation leads to a decrease in the expression of HSP90α. This, in turn, reduces the phosphorylation of Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL), key mediators of the necroptotic cascade. The inhibition of this pathway ultimately prevents the membrane disruption and cell death characteristic of necroptosis.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of TRC051384.

Table 1: In Vivo Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Vehicle Control | TRC051384 Treatment | Percentage Change |

| Area of Penumbra Recruited to Infarct | - | - | 87% reduction |

| Brain Edema | - | - | 25% reduction |

| Survival Rate (Day 2) | - | - | 50% improvement |

| Survival Rate (Day 7) | - | - | 67.3% improvement |

Table 2: Effect of TRC051384-induced HSP70 on Apoptosis-Related Proteins in Nucleus Pulposus Cells (as a proxy for neuronal effects)

| Protein | Condition | Expression Level Change |

| Bax | Compression + TRC051384 | Downregulated |

| Cleaved Caspase-3 | Compression + TRC051384 | Downregulated |

| Cleaved Caspase-9 | Compression + TRC051384 | Downregulated |

| Bcl-2 | Compression + TRC051384 | Upregulated |

| DRP1 | Compression + TRC051384 | Downregulated |

| Fis1 | Compression + TRC051384 | Downregulated |

| MFF | Compression + TRC051384 | Downregulated |

| Mfn1 | Compression + TRC051384 | Enhanced |

| Mfn2 | Compression + TRC051384 | Enhanced |

| OPA1 | Compression + TRC051384 | Enhanced |

Table 3: Effect of HSP70 Modulation on Necroptosis-Related Proteins in Neurons

| Protein | Modulator | Expression/Phosphorylation Change |

| HSP90α | TRC051384 (HSP70 activator) | Decreased |

| p-RIPK3 | TRC051384 (HSP70 activator) | Decreased |

| p-MLKL | TRC051384 (HSP70 activator) | Decreased |

Experimental Protocols

In Vivo Model of Transient Cerebral Ischemia

-

Animal Model: Male Wistar rats.

-

Ischemia Induction: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique for 2 hours.

-

Drug Administration: TRC051384 or vehicle is administered via the intraperitoneal route every 2 hours for 48 hours, with the first dose administered at either 4 or 8 hours post-ischemia onset.

-

Outcome Measures:

-

Infarct and Edema Progression: Assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).

-

Neurological Disability and Survival: Monitored for up to 7 days post-ischemia.

-

Primary Cortical Neuron Culture (Representative Protocol)

-

Tissue Source: Cortices from embryonic day 18 (E18) rat or mouse fetuses.

-

Dissociation: Cortical tissue is dissected and enzymatically dissociated using papain or trypsin.

-

Plating: Dissociated cells are plated on poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips in a neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Half of the medium is replaced every 3-4 days.

Traumatic Neuronal Injury (TNI) and Glutamate Treatment Model (Representative Protocol)

-

Cell Culture: Primary cortical neurons are cultured for 7-10 days in vitro to allow for maturation and synapse formation.

-

Traumatic Injury: A sterile pipette tip is used to create a scratch wound in the confluent monolayer of neurons to mimic mechanical trauma.

-

Glutamate Excitotoxicity: Immediately following the scratch injury, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

-

Treatment: After glutamate exposure, the medium is replaced with fresh culture medium containing TRC051384 or vehicle.

-

Assessment: Cell viability, apoptosis, and necroptosis are assessed at various time points post-injury using assays such as LDH release, TUNEL staining, and immunostaining for cleaved caspases and necroptosis markers.

Western Blot Analysis for HSF1 Activation (Representative Protocol)

-

Cell Lysis: Neuronal cultures are treated with TRC051384 for various time points. Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated (active) form of HSF1. A primary antibody against total HSF1 and a loading control (e.g., β-actin or GAPDH) are used for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

TRC051384 is a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of HSF1 and the subsequent induction of HSP70. By bolstering the cell's natural stress response, TRC051384 effectively mitigates neuronal damage by maintaining protein homeostasis, reducing inflammation, and inhibiting both apoptotic and necroptotic cell death pathways. The preclinical data strongly support its potential for the treatment of acute neurological injuries such as ischemic stroke and traumatic brain injury. Further research and clinical development are warranted to translate these promising findings into therapeutic applications for patients with neurological disorders.

References

The Role of TRC051384 in the Activation of Heat Shock Factor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC051384 has emerged as a potent small molecule inducer of Heat Shock Protein 70 (HSP70), with significant therapeutic potential, particularly in the context of ischemic stroke.[1][2][3] The mechanism underlying this induction is the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the cellular stress response.[1][2] This technical guide provides a comprehensive overview of the role of TRC051384 in HSF1 activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90. Upon cellular stress, this complex dissociates, allowing HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of its target genes, thereby initiating the transcription of HSPs. The activation of HSF1 is a tightly regulated process involving post-translational modifications such as phosphorylation and sumoylation.

TRC051384: A Potent Activator of the HSF1 Pathway

TRC051384, a compound belonging to the substituted 2-propen-1-one class, has been identified as a robust activator of the HSF1 pathway, leading to a significant upregulation of HSP70. This activity is not dependent on the induction of cellular stress, suggesting a direct or targeted mechanism of action on the HSF1 pathway.

Quantitative Data on TRC051384-Mediated HSF1 Activation and HSP70 Induction

The efficacy of TRC051384 in activating HSF1 and inducing HSP70 has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of TRC051384

| Parameter | Cell Line(s) | Concentration(s) | Result | Reference(s) |

| HSF1 Transcriptional Activity | HeLa | Dose-dependent | Significant increase | |

| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | |

| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | |

| 12.5 µM | 90% inhibition |

Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Regimen | Result | Reference(s) |

| Reduction in Penumbra Recruited to Infarct | 9 mg/kg i.p. initial dose, 4.5 mg/kg every 2h for 48h (initiated 4h post-ischemia) | 87% reduction (p < 0.05) | |

| 9 mg/kg i.p. initial dose, 4.5 mg/kg every 2h for 48h (initiated 8h post-ischemia) | 84% reduction (p < 0.001) | ||

| Reduction in Brain Edema | Initiated 4h post-ischemia | 39% reduction (p < 0.05) | |

| Initiated 8h post-ischemia | 25% reduction (p < 0.05) | ||

| Improved Survival (Day 2) | Initiated 4h post-ischemia | 50% improvement | |

| Improved Survival (Day 7) | Initiated 4h post-ischemia | 67.3% improvement |

Signaling Pathways and Experimental Workflows

The precise molecular mechanism by which TRC051384 activates HSF1 is still under investigation. However, based on the known regulation of HSF1, several potential pathways can be hypothesized.

References

Investigating the Neuroprotective Effects of TRC051384: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone with potent cytoprotective functions. This technical guide provides an in-depth overview of the neuroprotective effects of TRC051384, with a focus on its mechanism of action, preclinical efficacy in ischemic stroke, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for neurodegenerative diseases and acute neurological injuries.

Introduction: The Rationale for Targeting HSP70 in Neuroprotection

Neuronal cell death is a central pathological feature of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The mechanisms driving neuronal demise are complex, involving excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1] In response to cellular stress, neurons activate endogenous protective mechanisms, among which the heat shock response, primarily mediated by Heat Shock Protein 70 (HSP70), is of critical importance.[2]

HSP70 acts as a molecular chaperone, facilitating the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[2] Beyond its chaperone function, HSP70 exhibits direct anti-apoptotic and anti-inflammatory effects, making it an attractive therapeutic target for neuroprotection.[2] Pharmacological induction of HSP70 presents a promising strategy to bolster these endogenous defense mechanisms and mitigate neuronal damage. TRC051384 has emerged as a potent small molecule inducer of HSP70, demonstrating significant neuroprotective potential in preclinical models.

TRC051384: Mechanism of Action

TRC051384 exerts its neuroprotective effects primarily through the robust induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.

HSF1 Activation and HSP70 Synthesis

Under normal physiological conditions, HSF1 is held in an inert monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress or stimulation by inducers like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional activation of HSP70 and other chaperones.

The induction of HSP70 by TRC051384 leads to enhanced chaperone capacity within the neuron, aiding in the maintenance of protein homeostasis and preventing the accumulation of toxic protein aggregates, a common hallmark of many neurodegenerative diseases.

Downstream Neuroprotective Pathways

The increased expression of HSP70 orchestrated by TRC051384 triggers a cascade of downstream signaling events that collectively contribute to neuroprotection:

-

Inhibition of Apoptosis: HSP70 can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It has been shown to inhibit the release of cytochrome c from mitochondria and block the activation of caspase-3, a key executioner of apoptosis.

-

Anti-inflammatory Effects: TRC051384 treatment has been shown to result in a significant reduction of pro-inflammatory cytokines, such as TNF-α. This anti-inflammatory activity is, at least in part, mediated by HSP70's ability to suppress the activation of the NF-κB signaling pathway.

-

Mitochondrial Protection and SIRT3 Upregulation: Evidence suggests a novel mechanism whereby HSP70, induced by TRC051384, upregulates the expression of Sirtuin 3 (SIRT3). SIRT3 is a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial health by reducing oxidative stress and inhibiting the mitochondrial fission machinery, thereby preventing mitochondrial-mediated apoptosis.

Preclinical Efficacy of TRC051384 in Ischemic Stroke

The neuroprotective potential of TRC051384 has been compellingly demonstrated in a rat model of transient focal cerebral ischemia.

Quantitative Data from Preclinical Stroke Model

A key study investigated the efficacy of TRC051384 administered with a delayed treatment paradigm (4 and 8 hours post-ischemia), which is highly relevant to the clinical setting of stroke. The quantitative outcomes of this study are summarized in the table below.

| Efficacy Parameter | Treatment Group | Outcome | Reference |

| Reduction in Penumbra Recruitment to Infarct | TRC051384 (administered 8 hours post-ischemia) | 87% reduction | |

| Reduction in Brain Edema | TRC051384 (administered 8 hours post-ischemia) | 25% reduction | |

| Improved Survival (Day 2) | TRC051384 (administered 4 hours post-ischemia) | 50% improvement | |

| Improved Survival (Day 7) | TRC051384 (administered 4 hours post-ischemia) | 67.3% improvement |

In Vitro Anti-inflammatory Activity

In addition to its in vivo efficacy, TRC051384 has demonstrated potent anti-inflammatory effects in vitro.

| Cell Line | Assay | Concentration of TRC051384 | Outcome | Reference |

| Differentiated THP-1 cells | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition | |

| Differentiated THP-1 cells | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by TRC051384.

Experimental Workflows

References

TRC051384: A Technical Whitepaper on its Therapeutic Potential in Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability, with a critical unmet need for neuroprotective agents that can be administered in a clinically relevant timeframe. TRC051384, a novel small-molecule inducer of Heat Shock Protein 70 (HSP70), has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its significant efficacy in reducing neuronal injury and improving functional outcomes in a rat model of transient ischemic stroke, even when administered in a delayed intervention setting. This technical guide provides an in-depth overview of TRC051384, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and its current development status.

Introduction: The Role of HSP70 in Ischemic Stroke

Cellular stress, such as that induced by cerebral ischemia, triggers a natural protective mechanism known as the heat shock response. A key component of this response is the upregulation of Heat Shock Proteins (HSPs), particularly the 70-kilodalton family (HSP70). HSP70 acts as a molecular chaperone, assisting in the refolding of denatured proteins, preventing protein aggregation, and targeting misfolded proteins for degradation. In the context of ischemic stroke, induction of HSP70 has been shown to be neuroprotective through several mechanisms, including the inhibition of apoptosis and the suppression of inflammatory pathways.[1][2] TRC051384 is a potent, small-molecule inducer of HSP70, belonging to the substituted 2-propen-1-one class of compounds.[1][3]

Mechanism of Action of TRC051384

TRC051384 exerts its neuroprotective effects by activating the primary transcription factor responsible for HSP70 expression, Heat Shock Factor 1 (HSF1).[1] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state. Upon cellular stress, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of target genes, most notably the gene encoding HSP70. The subsequent increase in intracellular HSP70 levels confers neuroprotection through two primary downstream pathways:

-

Anti-Apoptotic Pathway: Elevated HSP70 levels interfere with the mitochondrial (intrinsic) apoptotic cascade. It has been shown to prevent the release of cytochrome c from the mitochondria, a critical step in the formation of the apoptosome. Furthermore, HSP70 can inhibit the translocation of Apoptosis Inducing Factor (AIF) to the nucleus and interfere with the activation of procaspase-9, thereby blocking the executioner caspase cascade that leads to cell death.

-

Anti-Inflammatory Pathway: Ischemic stroke triggers a robust inflammatory response that contributes significantly to secondary brain injury. HSP70 has been demonstrated to modulate this response by interacting with key signaling molecules. It can inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), by preventing the phosphorylation of its inhibitor, IκBα. This suppression of NF-κB activation leads to a reduction in the expression of downstream inflammatory mediators.

Preclinical Efficacy Data

The primary preclinical evaluation of TRC051384 in ischemic stroke was conducted by Mohanan et al. (2011) using a rat model of transient middle cerebral artery occlusion (MCAo). The study demonstrated the neuroprotective efficacy of TRC051384 even with delayed administration.

Quantitative Efficacy Summary

The key quantitative findings from the study are summarized in the tables below.

Table 1: Effect of TRC051384 on Infarct Progression and Brain Edema

| Treatment Group | Reduction in Penumbra Recruited to Infarct | Reduction in Brain Edema |

| TRC051384 (4h post-ischemia) | 87% | 39% |

| TRC051384 (8h post-ischemia) | 84% | 25% |

Data are presented as percentage reduction compared to vehicle control.

Table 2: Effect of TRC051384 on Survival Rate

| Treatment Group | Survival Improvement (Day 2) | Survival Improvement (Day 7) |

| TRC051384 (4h post-ischemia) | 50% | 67.3% |

Data are presented as percentage improvement in survival compared to vehicle control.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key preclinical study of TRC051384.

Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)

A focal cerebral ischemia model was induced in male Sprague-Dawley rats.

-

Anesthesia: Rats were anesthetized, typically with an inhalant anesthetic like halothane.

-

Surgical Procedure: A midline neck incision was made to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).

-

Occlusion: A 4-0 nylon monofilament suture with a blunted and coated tip was introduced into the ECA lumen and advanced into the ICA until it blocked the origin of the middle cerebral artery (MCA).

-

Duration of Ischemia: The MCA was occluded for a period of 2 hours.

-

Reperfusion: After 2 hours, the suture was withdrawn to allow for reperfusion of the ischemic territory.

Drug Administration

-

Formulation: TRC051384 was prepared for intraperitoneal (i.p.) injection.

-

Dosing Regimen:

-

An initial dose of 9 mg/kg (i.p.) was administered at either 4 or 8 hours post-onset of ischemia.

-

A maintenance dose of 4.5 mg/kg (i.p.) was administered every 2 hours for a total of 48 hours.

-

-

Control Group: A vehicle control group received injections following the same schedule.

Assessment of Neurological Deficits

Neurological disability was assessed daily for 7 days post-ischemia. A composite neurological scoring system was likely used, incorporating elements from established scales such as:

-

Bederson Scale: Evaluates forelimb flexion, resistance to lateral push, and circling behavior.

-

Garcia Scale: A more comprehensive assessment including spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation.

Measurement of Infarct Volume and Brain Edema

Magnetic Resonance Imaging (MRI) was used to assess the progression of the infarct and brain edema up to 48 hours post-ischemic insult.

-

Imaging: T2-weighted MRI scans were acquired at specified time points.

-

Infarct Volume Calculation: The hyperintense regions on T2-weighted images, indicative of ischemic lesions, were manually or semi-automatically segmented. The volume was calculated by summing the area of the lesion on each slice and multiplying by the slice thickness. Edema-corrected lesion volumes are often calculated to account for tissue swelling.

-

Brain Edema Quantification: Brain edema was quantified by measuring the hemispheric volumes. The percentage of hemispheric swelling is calculated as: [(Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume) / Contralateral Hemisphere Volume] * 100.

Clinical Development Status

As of the date of this document, a thorough search of publicly available clinical trial registries has not identified any registered clinical trials for TRC051384. The development of this compound appears to be in the preclinical stage.

Conclusion and Future Directions

TRC051384 has demonstrated significant neuroprotective effects in a preclinical model of ischemic stroke, with a notable advantage of being effective even when administered with a significant delay. Its mechanism of action, centered on the induction of the endogenous protective protein HSP70, offers a compelling therapeutic strategy. The robust reduction in infarct volume, attenuation of brain edema, and improved survival in animal models underscore its potential as a novel pharmacological agent for the treatment of ischemic stroke.

Future research should focus on further elucidating the downstream signaling pathways modulated by TRC051384-induced HSP70. Additional preclinical studies are warranted to evaluate its efficacy in models incorporating comorbidities common in stroke patients (e.g., hypertension, diabetes) and to establish a comprehensive safety and pharmacokinetic profile. Successful outcomes in these studies would provide a strong rationale for advancing TRC051384 into clinical trials to assess its safety and efficacy in human stroke patients.

References

- 1. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]

- 3. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

TRC051384: A Potent Inducer of HSP70 with Significant Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 is a novel small molecule compound that has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models. Its primary mechanism of action involves the potent induction of Heat Shock Protein 70 (HSP70) through the activation of Heat Shock Factor 1 (HSF1). This activity enhances cellular chaperone capacity and confers protection against inflammatory insults. This technical guide provides a comprehensive overview of the anti-inflammatory properties of TRC051384, including quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.

Core Mechanism of Action: HSF1-Mediated HSP70 Induction

TRC051384 acts as a potent inducer of HSP70, a key molecular chaperone with well-established cytoprotective and anti-inflammatory functions.[1][2][3][4] The induction of HSP70 by TRC051384 is mediated through the activation of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response. Upon activation, HSF1 translocates to the nucleus and initiates the transcription of genes encoding HSPs, most notably HSPA1A/B, which leads to the subsequent production of HSP70. This elevated chaperone and anti-inflammatory activity is central to the therapeutic potential of TRC051384.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of TRC051384 have been quantified in various experimental settings, demonstrating its potential to modulate key inflammatory pathways.

Table 1: In Vitro Anti-inflammatory Activity of TRC051384

| Cell Line | Inflammatory Stimulus | TRC051384 Concentration | Effect | Reference |

| Differentiated THP-1 | Lipopolysaccharide (LPS) | 6.25 µM | 60% inhibition of TNF-α expression | |

| Differentiated THP-1 | Lipopolysaccharide (LPS) | 12.5 µM | 90% inhibition of TNF-α expression | |

| HeLa Cells | - | 6.25 µM and 12.5 µM | Several hundred-fold induction of HSP70B mRNA | |

| Rat Primary Mixed Neurons | - | - | Dose-dependent induction of HSP70B mRNA |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Efficacy of TRC051384

| Animal Model | Condition | TRC051384 Dosage | Key Findings | Reference |

| Rat Model of Transient Ischemic Stroke | 2 hours of focal cerebral ischemia | Administered intraperitoneally every 2 hours for 48 hours, starting 4 or 8 hours post-ischemia | 87% reduction in the area of penumbra recruited to infarct25% reduction in brain edemaSignificant improvement in neurological deficit and survival (50% by day 2, 67.3% by day 7) | |

| Mouse Model of Sepsis-Induced Lung Injury | Sepsis | 20 mg/kg | Induced HSP70 protein expressionSuppressed NLRP3 and Caspase-1 protein expressionReduced total cells, eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF) | |

| Wild-Type Mice | - | - | Delayed thrombus formation without altering tail bleeding time |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anti-inflammatory properties of TRC051384.

In Vitro Inhibition of TNF-α Expression in THP-1 Cells

-

Cell Line: Human monocytic cell line (THP-1), differentiated into macrophage-like cells.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS).

-

Treatment: Differentiated THP-1 cells were treated with TRC051384 at concentrations of 6.25 µM and 12.5 µM.

-

Analysis: The expression of Tumor Necrosis Factor-alpha (TNF-α) was measured to assess the anti-inflammatory effect of the compound.

-

Reference:

Induction of HSP70B mRNA in HeLa and Primary Neuronal Cells

-

Cell Lines: HeLa cell line and primary mixed neuronal cells.

-

Treatment: Cells were treated with TRC051384 (6.25 µM and 12.5 µM for HeLa cells) for 4 hours.

-

Analysis: Total RNA was isolated from the cells, and cDNA was synthesized. The expression of HSP70B mRNA was monitored by real-time PCR.

-

Reference:

In Vivo Efficacy in a Rat Model of Transient Ischemic Stroke

-

Animal Model: Male Sprague-Dawley rats.

-

Ischemia Induction: Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 2 hours using an intraluminal suture technique.

-

Treatment: TRC051384 or vehicle was administered via intraperitoneal injection every 2 hours for 48 hours, with treatment initiated either 4 or 8 hours after the onset of ischemia.

-

Analysis: The progression of infarct and edema was assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI). Neurological disability and survival were monitored for up to 7 days.

-

Reference:

In Vivo Efficacy in a Mouse Model of Sepsis-Induced Lung Injury

-

Animal Model: Mice with sepsis-induced acute lung injury (ALI).

-

Treatment: A single dose of TRC051384 (20 mg/kg) was administered.

-

Analysis: The expression of HSP70, NLRP3, and Caspase-1 proteins in lung tissue was evaluated. The cellular composition of the bronchoalveolar lavage fluid (BALF) was analyzed to assess inflammation.

-

Reference:

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TRC051384 and a typical experimental workflow for its evaluation.

Conclusion

TRC051384 is a promising therapeutic candidate with a well-defined mechanism of action centered on the induction of HSP70. The presented data from both in vitro and in vivo studies provide strong evidence for its potent anti-inflammatory and cytoprotective effects. The detailed experimental protocols offer a foundation for further research and development of this compound for inflammatory and ischemic conditions. The visualized signaling pathway and experimental workflows provide a clear conceptual framework for understanding and investigating the properties of TRC051384.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRC 051384 | CAS:867164-40-7 | HSP70 inducer | High Purity | Manufacturer BioCrick [biocrick.com]

TRC051384: A Potent Inducer of Chaperone Protein Activity for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRC051384 is a small molecule belonging to the substituted 2-propen-1-one class that has emerged as a potent inducer of Heat Shock Protein 70 (HSP70).[1] This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs. The subsequent increase in HSP70 levels enhances the cell's chaperone capacity, providing significant protective effects against cellular stress, particularly in the context of neuronal injury and ischemic stroke. This technical guide provides a comprehensive overview of the effects of TRC051384 on chaperone protein activity, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathway.

Mechanism of Action: HSF1-Mediated HSP70 Induction

TRC051384 exerts its effects by activating the heat shock response, a fundamental cellular defense mechanism. The core of this response is the activation of HSF1. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state in the cytoplasm, bound to chaperone proteins like HSP90. Upon cellular stress, or through the action of small molecules like TRC051384, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A and HSPA1B, which code for HSP70. This binding initiates the transcription of these genes, leading to a significant increase in the intracellular concentration of HSP70. The elevated levels of HSP70 then enhance the cell's ability to refold misfolded proteins, prevent protein aggregation, and assist in the degradation of damaged proteins, thereby promoting cell survival.

Quantitative Data on the Effects of TRC051384

The following tables summarize the key quantitative findings from preclinical studies on TRC051384, demonstrating its efficacy in inducing HSP70 and providing neuroprotection.

Table 1: In Vitro Activity of TRC051384

| Parameter | Cell Line | Concentration | Result | Reference |

| HSP70B mRNA Induction | HeLa | Dose-dependent | Several hundred-fold increase | [2] |

| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [2] |

| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [2] |

| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | [2] |

| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 12.5 µM | 90% inhibition |

Table 2: In Vivo Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke

| Parameter | Treatment Onset Post-Ischemia | Dosage | Result | Reference |

| Reduction in Penumbra Recruited to Infarct | 8 hours | - | 87% reduction | |

| Reduction in Brain Edema | - | - | 25% reduction | |

| Improved Survival (Day 2) | 4 hours | - | 50% improvement | |

| Improved Survival (Day 7) | 4 hours | - | 67.3% improvement |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for TRC051384-mediated HSP70 induction and a typical experimental workflow for assessing its effect on chaperone activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on TRC051384.

In Vitro HSP70 Induction and Western Blot Analysis

This protocol describes how to assess the induction of HSP70 protein in a cellular model following treatment with TRC051384.

-

Cell Culture and Treatment:

-

Seed HeLa cells or primary neurons in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Prepare stock solutions of TRC051384 in DMSO.

-

Treat cells with varying concentrations of TRC051384 (e.g., 0.1, 1, 10, 25, 50 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) for each time point.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal loading, probe the same membrane for a housekeeping protein such as β-actin or GAPDH.

-

Luciferase Refolding Assay

This assay is used to functionally assess the chaperone activity in cell lysates after treatment with TRC051384.

-

Cell Treatment and Lysate Preparation:

-

Treat cells with TRC051384 as described in the Western blot protocol.

-

Prepare a non-denaturing cell lysate.

-

-

Luciferase Denaturation:

-

Thermally denature purified firefly luciferase by incubating it at a high temperature (e.g., 42°C) for a specific duration (e.g., 10-15 minutes).

-

-

Refolding Reaction:

-

Initiate the refolding reaction by adding the heat-denatured luciferase to the cell lysates prepared from TRC051384-treated and control cells. The reaction mixture should contain an ATP-regenerating system (e.g., creatine kinase and phosphocreatine).

-

Incubate the reaction at a permissive temperature (e.g., 30°C).

-

-

Measurement of Luciferase Activity:

-

At various time points during the incubation, take aliquots of the refolding reaction.

-

Measure the luciferase activity by adding a luciferase assay substrate and quantifying the luminescence using a luminometer.

-

The recovery of luciferase activity over time is indicative of the chaperone-mediated refolding capacity of the cell lysate.

-

Conclusion

TRC051384 is a promising small molecule that effectively upregulates the key chaperone protein HSP70 through the activation of HSF1. Preclinical data strongly support its potential as a neuroprotective agent, particularly in the context of ischemic stroke. The methodologies outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of TRC051384 and to explore its effects on chaperone protein activity in various disease models. Further research is warranted to fully elucidate the upstream molecular targets of TRC051384 and to translate these promising preclinical findings into clinical applications.

References

The Dawn of a Neuroprotectant: Early Discovery and Synthesis of TRC051384

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TRC051384 has emerged as a promising small molecule neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of ischemic stroke.[1] Its mechanism of action lies in the potent induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses.[1][2] This technical guide provides a comprehensive overview of the early discovery and synthetic pathways of TRC051384, intended to serve as a resource for researchers in neuropharmacology and medicinal chemistry. The document details the scientific rationale, screening methodologies, and the chemical synthesis of this novel compound, alongside its primary biological effects.

Introduction: The Therapeutic Promise of HSP70 Induction

Cellular stress, a hallmark of numerous pathological conditions including cerebral ischemia, triggers a cascade of events that can lead to irreversible neuronal damage.[3] The Heat Shock Response (HSR) is a highly conserved cellular defense mechanism, central to which is the upregulation of Heat Shock Proteins (HSPs).[4] Among these, HSP70 plays a critical role in maintaining protein homeostasis by refolding denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.

The therapeutic potential of exogenously inducing HSP70 has been a compelling area of research. Pharmacological induction of HSP70 offers a promising strategy to bolster the cell's natural defenses against ischemic insults. It is within this context that TRC051384, a novel compound from the substituted 2-propen-1-one class, was developed.

Early Discovery of TRC051384

The discovery of TRC051384 by Torrent Pharmaceuticals was the culmination of a targeted research program aimed at identifying potent small-molecule inducers of HSP70. The general class of 2-propen-1-ones was identified as a promising scaffold for HSP70 induction.

High-Throughput Screening (HTS)

The initial phase of discovery likely involved a high-throughput screening campaign to identify compounds that could upregulate HSP70 expression. A cellular-based assay, possibly using a reporter gene system linked to the HSP70 promoter, would have been employed to screen a diverse chemical library.

The workflow for such a screening process is outlined below:

Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of initial hits from the 2-propen-1-one class, a lead optimization program would have been initiated. This phase would involve the systematic chemical modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process to understand how different chemical moieties contribute to the biological activity. While specific SAR data for TRC051384 is not publicly available, the general structure suggests key areas of chemical modification.

Chemical Synthesis of TRC051384

TRC051384, with the chemical name N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a complex molecule requiring a multi-step synthesis. The likely synthetic route, based on the structure and common organic chemistry reactions, is a convergent synthesis involving the preparation of two key intermediates followed by their coupling.

Proposed Synthetic Pathway

The synthesis can be conceptually divided into the formation of a pyridinyl-propenone intermediate and a phenylurea intermediate, followed by their condensation.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized procedures for the key steps in the synthesis of TRC051384, based on standard organic synthesis methodologies.

Step 1: Synthesis of 3-(6-(morpholin-4-yl)pyridin-2-yl)-1-(4-aminophenyl)prop-2-en-1-one (Intermediate C)

-

Preparation of 6-(morpholin-4-yl)pyridine-2-carbaldehyde (Intermediate A): To a solution of 6-chloropyridine-2-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), an excess of morpholine is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated by extraction and purified by column chromatography.

-

Claisen-Schmidt Condensation: Intermediate A is reacted with 1-(4-aminophenyl)ethanone (Intermediate B) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol). The reaction is stirred at room temperature until completion. The resulting chalcone, Intermediate C, precipitates and is collected by filtration, washed, and dried.

Step 2: Synthesis of 4-(2-isocyanatoethyl)morpholine (Intermediate D)

-

A solution of 2-morpholinoethan-1-amine in an inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

A solution of triphosgene in the same solvent is added dropwise, maintaining the low temperature.

-

A non-nucleophilic base, such as triethylamine, is added to neutralize the generated HCl.

-

The reaction is allowed to warm to room temperature and stirred until the formation of the isocyanate is complete. The product is typically used in the next step without further purification.

Step 3: Synthesis of TRC051384

-

Intermediate C is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF).

-

The freshly prepared solution of Intermediate D is added to the solution of Intermediate C.

-

The reaction mixture is stirred at room temperature until the urea formation is complete, as monitored by thin-layer chromatography (TLC).

-

The product, TRC051384, is isolated by precipitation or by removal of the solvent followed by purification, typically through recrystallization or column chromatography.

Mechanism of Action and In Vitro Efficacy

TRC051384 exerts its biological effects by inducing the expression of HSP70. This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.

In Vitro Data

In vitro studies have demonstrated the potent activity of TRC051384 in inducing HSP70 and its downstream anti-inflammatory effects.

| Cell Line | Treatment | Endpoint | Result |

| HeLa | TRC051384 (6.25 µM and 12.5 µM) for 4 hours | HSP70B mRNA expression | Several hundred-fold increase |

| Primary mixed neuronal cells | TRC051384 | HSP70B mRNA expression | Several hundred-fold increase |

| Differentiated THP-1 cells | TRC051384 (6.25 µM) | LPS-induced TNF-α expression | 60% inhibition |

| Differentiated THP-1 cells | TRC051384 (12.5 µM) | LPS-induced TNF-α expression | 90% inhibition |

Preclinical In Vivo Efficacy

The therapeutic potential of TRC051384 has been evaluated in a rat model of transient ischemic stroke. The compound demonstrated significant neuroprotective effects even when administered with a delay after the ischemic event.

| Animal Model | Ischemia Model | Treatment Protocol | Key Findings |

| Rat | Transient focal cerebral ischemia (MCA occlusion) | Intraperitoneal administration at 4 or 8 hours post-ischemia | 87% reduction in penumbra recruited to infarct |

| 25% reduction in brain edema | |||

| Significant improvement in neurological deficit | |||

| 67.3% survival at day 7 (treatment initiated at 4 hours) |

Conclusion

The early discovery and development of TRC051384 represent a successful application of a targeted drug discovery approach. By focusing on the induction of the endogenous protective protein HSP70, a novel neuroprotective agent has been identified with significant potential for the treatment of ischemic stroke. The synthetic route, while complex, is achievable through established organic chemistry principles. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of TRC051384 in human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2005097746A2 - 2-propene-1-ones as hsp 70 inducers - Google Patents [patents.google.com]

- 3. US20220348563A1 - Kdm inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Function, Therapeutic Potential, and Inhibition of Hsp70 Chaperones. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

The Neuroprotective Efficacy of TRC051384: A Technical Overview of its Impact on Neuronal Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TRC051384, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its significant impact on neuronal cell survival. Emerging evidence highlights the therapeutic potential of TRC051384 in mitigating neuronal damage, particularly in the context of ischemic insults. This document consolidates key quantitative data, details established experimental protocols, and elucidates the core signaling pathways through which TRC051384 exerts its neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neuronal cell death is a central pathological feature of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The development of therapeutic agents that can enhance neuronal survival in the face of cellular stress and injury is a critical goal in modern medicine. TRC051384 has been identified as a promising neuroprotective agent due to its ability to robustly induce the expression of HSP70, a key molecular chaperone with well-documented anti-apoptotic and pro-survival functions.[1][2] This document explores the preclinical evidence supporting the neuroprotective role of TRC051384 and provides a detailed examination of its mechanism of action.

Quantitative Data on the Neuroprotective Effects of TRC051384

The neuroprotective efficacy of TRC051384 has been demonstrated in in vivo models of cerebral ischemia. The following tables summarize the key quantitative findings from a study utilizing a rat model of transient middle cerebral artery occlusion (MCAO).

Table 1: Effect of TRC051384 on Infarct Size and Brain Edema in a Rat Model of Transient Cerebral Ischemia [3][4]

| Treatment Group | Time of Initiation (post-ischemia) | Reduction in Penumbra Recruited to Infarct (%) | Reduction in Brain Edema (%) |

| TRC051384 | 4 hours | 87 | 39 |

| TRC051384 | 8 hours | 84 | 25 |

Table 2: Effect of TRC051384 on Survival Rate in a Rat Model of Transient Cerebral Ischemia [3]

| Treatment Group | Time of Initiation (post-ischemia) | Survival Rate at Day 2 (%) | Survival Rate at Day 7 (%) |

| TRC051384 | 4 hours | 50 | 67.3 |

Core Signaling Pathway of TRC051384-Mediated Neuroprotection

TRC051384 exerts its neuroprotective effects primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This activation leads to the subsequent induction of HSP70, which in turn interferes with multiple apoptotic pathways to promote cell survival.

HSF1 Activation and HSP70 Induction

Under cellular stress, TRC051384 facilitates the activation of HSF1. Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to a significant upregulation of HSP70 expression.

HSP70-Mediated Inhibition of Apoptosis

HSP70 is a multifaceted anti-apoptotic protein that can interfere with both the intrinsic and extrinsic apoptosis pathways. Its protective mechanisms in neurons include:

-

Inhibition of the Caspase-Dependent Pathway: HSP70 can bind to Apoptotic protease-activating factor 1 (Apaf-1), preventing the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3.

-

Inhibition of the Caspase-Independent Pathway: HSP70 can interact with Apoptosis-Inducing Factor (AIF), preventing its translocation to the nucleus where it would otherwise induce chromatin condensation and DNA fragmentation.

Potential Role of SIRT3 in HSP70-Mediated Neuroprotection

Recent studies in other cell types suggest a potential link between HSP70 and Sirtuin 3 (SIRT3), a mitochondrial deacetylase with known roles in cellular stress resistance and metabolism. It is hypothesized that HSP70 may upregulate SIRT3, which in turn suppresses mitochondrial fission, a key event in the intrinsic apoptotic pathway. Given that SIRT3 is a known pro-survival factor in neurons, this represents a plausible downstream mechanism for TRC051384's neuroprotective effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TRC051384: Application Notes and Protocols for In Vitro Dosing in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular proteostasis and stress response. It exerts its effects through the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for HSP genes.[1][2] The induction of HSP70 by TRC051384 has demonstrated significant neuroprotective potential, particularly in models of ischemic stroke, by reducing neuronal injury and improving survival.[1] These application notes provide detailed protocols for the in vitro use of TRC051384 in neuronal cultures to investigate its neuroprotective effects and mechanism of action.

Quantitative Data Summary

The following table summarizes the effective concentrations of TRC051384 observed in various in vitro studies. This data can serve as a starting point for designing dose-response experiments in neuronal cultures.

| Cell Type | Application | Effective Concentration | Observed Effect |

| Rat Primary Mixed Neurons | HSP70 Induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA |

| HeLa Cells | HSP70 Induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA |

| Differentiated THP-1 Cells | Anti-inflammatory Activity | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression |

| Differentiated THP-1 Cells | Anti-inflammatory Activity | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression |

Signaling Pathway

TRC051384 activates a well-defined signaling cascade that leads to the increased expression of HSP70. Under normal physiological conditions, HSF1 is held in an inactive, monomeric state in the cytoplasm through its association with HSPs, including HSP70 and HSP90. Cellular stress, or the introduction of an inducer like TRC051384, disrupts this complex. This allows HSF1 to trimerize and translocate to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of heat shock genes, most notably HSPA1A (encoding HSP70). This binding event initiates the transcription of the HSP70 gene, leading to the accumulation of HSP70 protein. The newly synthesized HSP70 can then exert its cytoprotective effects by assisting in protein folding, preventing protein aggregation, and inhibiting apoptotic pathways.

Experimental Protocols

Preparation of TRC051384 Stock Solution

Materials:

-

TRC051384 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Based on the manufacturer's information, TRC051384 is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, weigh the appropriate amount of TRC051384 powder and dissolve it in the corresponding volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 465.54 g/mol , dissolve 4.6554 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Neuroprotection Assay using Glutamate-Induced Excitotoxicity Model

This protocol describes a method to assess the neuroprotective effects of TRC051384 against glutamate-induced cell death in a neuronal cell line, such as HT22 mouse hippocampal cells.

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TRC051384 stock solution (10 mM in DMSO)

-

L-glutamic acid solution (e.g., 100 mM in sterile water)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

On the following day, prepare serial dilutions of TRC051384 in culture medium from the 10 mM stock solution. A suggested concentration range for initial testing is 0.1 µM to 25 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest TRC051384 dose).

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of TRC051384 or vehicle control.

-

Pre-incubate the cells with TRC051384 for 1 to 24 hours. A 1-hour pre-treatment is a common starting point.

-

After the pre-incubation period, add glutamate to the wells to induce excitotoxicity. The final concentration of glutamate will need to be optimized for your specific cell line and conditions, but a common starting range for HT22 cells is 2-5 mM. Include a control group of cells that are not treated with glutamate.

-

The final experimental groups should include:

-

Untreated control

-

Vehicle control + Glutamate

-

TRC051384 (various concentrations) + Glutamate

-

TRC051384 (highest concentration) alone (to test for cytotoxicity of the compound)

-

-

-

Incubation:

-

Incubate the plates for an additional 12-24 hours at 37°C.

-

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, remove the medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability can be expressed as a percentage of the untreated control.

-

Western Blot Analysis for HSP70 Induction

This protocol is to confirm that TRC051384 induces the expression of HSP70 in neuronal cells.

Materials:

-

Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

-

TRC051384 stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HSP70

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate neuronal cells in 6-well plates and allow them to adhere and differentiate as required.

-

Treat the cells with various concentrations of TRC051384 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the HSP70 band intensity to the loading control band intensity to determine the fold-change in HSP70 expression upon treatment with TRC051384.

-

References

Application Note: TRC051384 In Vivo Administration Protocol for Neuroprotection Studies in a Rat Model of Ischemic Stroke

Audience: Researchers, scientists, and drug development professionals.

Introduction

TRC051384 is a novel small molecule compound belonging to the substituted 2-propen-1-one class, identified as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] HSP70 is a molecular chaperone that plays a critical role in cellular protection against a variety of stressors, including acute ischemia.[1] By inducing HSP70, TRC051384 leverages the cell's natural defense mechanisms to mitigate neuronal injury.[1] Studies have demonstrated its significant neuroprotective effects in a rat model of transient cerebral ischemia, highlighting its potential as a therapeutic agent for ischemic stroke, even when administration is delayed.

Mechanism of Action

TRC051384 exerts its protective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a key transcription factor. Upon activation, HSF1 translocates to the nucleus and promotes the transcription of HSP70 genes. The resulting elevation in HSP70 levels provides neuroprotection through several downstream effects, including enhanced protein chaperoning, anti-inflammatory activity, and inhibition of apoptotic pathways.

Quantitative Data Summary

The efficacy of TRC051384 has been quantified in a rat model of transient focal cerebral ischemia. The data below summarizes the key findings from this model.

| Parameter | Treatment Initiation (Post-Ischemia) | Result (vs. Vehicle Control) | Reference |

| Reduction in Penumbra Recruited to Infarct | 4 Hours | 87% reduction (P < 0.05) | |

| 8 Hours | 84% reduction (P < 0.001) | ||

| Reduction in Brain Edema | 4 Hours | 39% reduction (P < 0.05) | |

| 8 Hours | 25% reduction (P < 0.05) | ||

| Improvement in Survival (Treatment at 4h) | Day 2 | 50% improvement | |

| Day 7 | 67.3% improvement |

Experimental Protocol: In Vivo Administration in a Rat Stroke Model

This protocol details the methodology for administering TRC051384 to evaluate its neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAo).

Objective

To assess the efficacy of delayed TRC051384 administration in reducing neuronal injury, brain edema, and mortality following transient focal cerebral ischemia in rats.

Materials

-

Compound: TRC051384

-

Animals: Male Sprague-Dawley rats (250-320 g).

-

Vehicle: An appropriate vehicle for intraperitoneal injection. Note: The specific vehicle used was not detailed in the primary study; researchers should select a standard, non-toxic vehicle such as sterile saline or PBS, potentially with a solubilizing agent like DMSO if required. A study using TRC051384 in mice utilized dimethyl sulfoxide (DMSO) as the vehicle.

-

Surgical Equipment: Anesthesia machine (e.g., for isoflurane), surgical microscope, sterile surgical instruments, silicon rubber-coated filament for MCAo.

-

Administration Supplies: Sterile syringes (1 mL or 3 mL), needles (23-25 gauge for rats).

Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)

Focal cerebral ischemia is induced using the intraluminal suture technique.

-

Anesthetize the rat (e.g., with isoflurane).

-

Expose the common carotid artery (CCA) and its bifurcation through a midline neck incision.

-

Introduce a silicon rubber-coated filament into the internal carotid artery via the external carotid artery stump to occlude the origin of the middle cerebral artery (MCA).

-

Maintain the occlusion for a period of 2 hours to induce transient ischemia.

-

After 2 hours, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Drug Preparation

-

Accurately weigh TRC051384 powder.

-

Dissolve in the chosen vehicle to achieve the desired final concentration for injection. Ensure the solution is sterile.

-

Prepare fresh solutions for each experiment to ensure stability and potency.

Administration Protocol

TRC051384 is administered via intraperitoneal (IP) injection.

-

Securely restrain the rat in a supine position with the head tilted slightly downward.

-

Identify the injection site in the lower right abdominal quadrant to avoid injury to the cecum and urinary bladder.

-

Insert a sterile 23-25 gauge needle at a 30-40° angle.

-

Administer the compound according to the following dosing schedule, beginning either 4 or 8 hours after the onset of ischemia.

-

Initial Dose: 9 mg/kg, IP.

-

Maintenance Dose: 4.5 mg/kg, IP, administered every 2 hours for a total duration of 48 hours.

-

Experimental Workflow

The following diagram outlines the timeline for the experimental procedure.

References

How to dissolve TRC051384 for experimental use

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3][4][5] As a potent activator of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70, TRC051384 leads to elevated chaperone and anti-inflammatory activity. This compound has demonstrated significant neuroprotective effects, reducing neuronal injury and increasing survival in preclinical models of ischemic stroke. Its mechanism of action also involves the inhibition of necroptosis, a form of programmed cell death. These properties make TRC051384 a valuable tool for research in neuroprotection, ischemia, and cellular stress responses.

These application notes provide detailed protocols for the dissolution and experimental use of TRC051384.

Data Presentation

Table 1: Properties and Solubility of TRC051384

| Property | Value | Source |

| CAS Number | 867164-40-7 | |

| Molecular Formula | C₂₅H₃₁N₅O₄ | |

| Molecular Weight | 465.54 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid | |

| Solubility in DMSO | Soluble to 100 mM, 93 mg/mL (199.76 mM), 50 mg/mL | |

| Solubility in Ethanol | 5 mg/mL | |

| Solubility in Water | Insoluble | |

| Storage of Solid | Store at -20°C | |

| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. |

Signaling Pathway of TRC051384

Figure 1. Signaling pathway of TRC051384.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of TRC051384, which can be stored for long-term use and diluted for various experiments.

Materials:

-

TRC051384 solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle TRC051384 in a well-ventilated area or a chemical fume hood.

-

Weighing the Compound: Accurately weigh a desired amount of TRC051384 solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of TRC051384 (Molecular Weight = 465.54 g/mol ).

-

Dissolution:

-

Transfer the weighed TRC051384 to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube. For 4.655 mg of TRC051384, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

2. Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM TRC051384 stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing the Stock Solution: Thaw one aliquot of the 10 mM TRC051384 stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is often beneficial to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

Final Dilution:

-

Determine the final desired concentration of TRC051384 for your experiment. Effective concentrations for inducing HSP70 in vitro have been reported in the range of 6.25 µM to 12.5 µM.

-

Calculate the volume of the stock or intermediate solution needed to achieve the final concentration in your cell culture volume. For example, to prepare 1 mL of cell culture medium with a final concentration of 10 µM TRC051384 from a 10 mM stock, you would add 1 µL of the stock solution (a 1:1000 dilution).

-

Important: Always add the TRC051384 solution to the cell culture medium and mix well before adding it to the cells.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of TRC051384 from any effects of the solvent.

-

Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of TRC051384 or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. For HSP70 mRNA induction, a 4-hour treatment has been shown to be effective in HeLa cells.

Experimental Workflow

Figure 2. General experimental workflow for using TRC051384.

References

Optimal Concentration of TRC051384 for Neuroprotection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract